![molecular formula C9H11NO3 B1281775 5-(2-aminoethoxy)-2H-1,3-benzodioxole CAS No. 72955-85-2](/img/structure/B1281775.png)
5-(2-aminoethoxy)-2H-1,3-benzodioxole
Overview
Description
2-(2-aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor .
Synthesis Analysis
A method for synthesizing 2-(2-aminoethoxy)ethanol involves producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate .Molecular Structure Analysis
The molecular structure of 2-(2-aminoethoxy)ethanol consists of a homopyrimidine oligonucleotide that binds in a direction parallel to the purine strand in the duplex, with canonical base triplets of T.A:T and C.G:C .Chemical Reactions Analysis
2-(2-aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
2-(2-aminoethoxy)ethanol is water-soluble . It has a boiling point of 221°C and a flash point of 124°C .Scientific Research Applications
Electronics Industry
This compound is used in stripper solutions for applications in the electronics industry . Stripper solutions are used to remove unwanted material from the surface of electronic components during manufacturing.
Gas Treating
It is used in gas treating to remove carbon dioxide and hydrogen sulfide . This is particularly important in industries such as natural gas processing and petroleum refining, where these gases can be harmful or corrosive.
Coolants/Lubricants for Metal Working
The compound is used in coolants and lubricants for metal working applications . It helps to reduce friction and heat, prolonging the life of the machinery and tools.
Crop Protection Products
It is used in the formulation of crop protection products . These products help to protect crops from pests and diseases, thereby increasing yield and productivity.
Surfactants and Colorants
The compound is used in the production of surfactants and colorants . Surfactants are used in a wide range of products, from detergents to cosmetics, while colorants are used in industries such as textiles and printing.
Recovery of Aromatics from Refinery Streams
It is used as a selective solvent for the recovery of aromatics from refinery streams . This process is important in the petrochemical industry, where aromatics are valuable commodities used in the production of a wide range of chemicals and materials.
Preparation of Foam Stabilizers
The compound is used in the preparation of foam stabilizers . These are used in industries such as food and beverage, cosmetics, and pharmaceuticals, where they help to maintain the consistency and quality of foamed products.
Wetting and Emulsifying Agents
Lastly, it is used in the production of wetting and emulsifying agents . These agents are used in a variety of industries, including cosmetics, food and beverage, and pharmaceuticals, where they help to improve the texture and stability of products.
Safety And Hazards
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529431 | |
Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethoxy)-2H-1,3-benzodioxole | |
CAS RN |
72955-85-2 | |
Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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